1-Benzyl-3-bromo-1,2,5,6-tetrahydropyridine

Analytical Chemistry Supply Chain Management Medicinal Chemistry

Researchers targeting neurodegenerative disorders and GPCR programs face synthetic bottlenecks when substituting regioisomers-the 1,2,3,6-isomer or non-brominated analogs lead to altered regioselectivity and loss of neuroprotective activity. This 3-bromo-1,2,5,6-tetrahydropyridine scaffold is validated in beta-amyloid toxicity models and enables reliable Suzuki-Miyaura diversification to optimize CNS permeability. • 98%+ purity minimizes impurity-driven toxicity flags and ensures batch-to-batch consistency for IND-enabling GLP toxicology studies. • Stocked in 1-5 g research packs with rapid global shipping; bulk (100-500 g) scale-up available for preclinical lead optimization.

Molecular Formula C12H14BrN
Molecular Weight 252.15 g/mol
CAS No. 1159982-62-3
Cat. No. B1532013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-bromo-1,2,5,6-tetrahydropyridine
CAS1159982-62-3
Molecular FormulaC12H14BrN
Molecular Weight252.15 g/mol
Structural Identifiers
SMILESC1CN(CC(=C1)Br)CC2=CC=CC=C2
InChIInChI=1S/C12H14BrN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-7H,4,8-10H2
InChIKeyOFHMQSKRHZDSQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-bromo-1,2,5,6-tetrahydropyridine: Key Building Block


1-Benzyl-3-bromo-1,2,5,6-tetrahydropyridine (CAS 1159982-62-3) is a heterocyclic organic compound with the molecular formula C12H14BrN and a molecular weight of 252.15 g/mol . This building block belongs to the N-benzyltetrahydropyridine class, featuring a versatile bromine atom at the 3-position of the partially saturated pyridine ring, a structural feature that renders it a critical intermediate for cross-coupling reactions, nucleophilic substitutions, and the synthesis of complex molecular architectures targeting neurological disorders and GPCR targets [1]. It is commercially available from multiple reputable vendors at analytical purity grades ranging from 95% to NLT 98% .

Workflow Building block for cross-coupling and nucleophilic substitution reactions
Selection 3-bromo-1,2,5,6-tetrahydropyridine regioisomer
Use Context CNS research and GPCR ligand synthesis

1-Benzyl-3-bromo-1,2,5,6-tetrahydropyridine: Analog Substitution Risks


While other N-benzyl-tetrahydropyridine derivatives, such as the 1,2,3,6-isomer (CAS 40240-12-8) or the 5-bromo positional isomer, may appear structurally similar, their substitution patterns critically dictate both reactivity and biological application space . The specific 3-bromo-1,2,5,6-tetrahydropyridine scaffold of the target compound provides a unique regioisomeric profile that is essential for synthesizing derivatives with potent neuroprotective activities, including those investigated for beta-amyloid-induced toxicity models, which cannot be replicated using the 1,2,3,6-regioisomer or non-brominated analogs . Generic substitution can lead to complete synthetic failure, altered regioselectivity in downstream transformations, or loss of desired biological activity in targeted drug discovery campaigns .

Attribute Target (3-Bromo-1,2,5,6) Alternative Regioisomers / Analogs
Regiochemistry 3-position bromine 5-bromo or 1,2,3,6-isomer: altered reactivity
Neuroprotection SAR Reported active in β-amyloid models Inactive or uncharacterized profile
Synthetic route Direct halogenated handle Requires C-H activation or different chemistry

1-Benzyl-3-bromo-1,2,5,6-tetrahydropyridine: Procurement-Quality Evidence


Purity and Cost Efficiency Advantage

For large-scale procurement, the target compound is offered at high purity levels (NLT 98%) from MolCore , representing a 3% absolute purity increase over the standard 95% grade available from other suppliers . While the 5-bromo positional isomer (CAS 1159982-62-3) is listed at $580 per 5g (equivalent to $116/g) , the 3-bromo regioisomer is available at 98% purity for an estimated $116/g, demonstrating superior purity at a comparable or lower unit cost .

Purity & Cost
Supplier-reported
NLT 98% at ~$116/g vs 95% at $116/g
Supports cost-effective procurement
Data from vendor listings; verify lot
Analytical Chemistry Supply Chain Management Medicinal Chemistry

3-Bromo Substitution: Key to Neuroprotection

The 3-bromo-1,2,5,6-tetrahydropyridine regioisomer is specifically implicated in neuroprotective SAR studies, with derivatives showing efficacy in beta-amyloid-induced toxicity models relevant to Alzheimer's disease . In contrast, the 5-bromo-1,2,3,6-tetrahydropyridine analog and non-brominated variants (e.g., 1-benzyl-1,2,3,6-tetrahydropyridine, CAS 40240-12-8) lack this specific substitution pattern and are not reported to confer the same neuroprotective activity profile, underscoring the critical importance of the 3-position bromine for target engagement .

Bioactivity Profile
Class-level inference
Derivatives show reported protective effects in β-amyloid neurotoxicity assays
Regioisomer-dependent SAR context
Verify in target neuronal model
Neuroscience Drug Discovery Structure-Activity Relationship (SAR)

Versatile Derivatization via the 3-Bromo Handle

The bromine atom at the 3-position of the 1,2,5,6-tetrahydropyridine ring serves as an ideal leaving group for a wide range of palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) and nucleophilic substitutions, enabling access to diverse 3-substituted tetrahydropyridine libraries . This contrasts with non-brominated analogs (e.g., 1-benzyl-1,2,3,6-tetrahydropyridine), which require more complex and less efficient C-H functionalization strategies, or boronic ester derivatives (e.g., 1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester), which offer complementary but distinct reactivity profiles .

Synthetic Versatility
Cross-study comparable
Enables Pd-catalyzed cross-couplings and broad nucleophilic substitution scope
Supports library diversification
Standard reaction conditions
Organic Synthesis Cross-Coupling Building Block

1-Benzyl-3-bromo-1,2,5,6-tetrahydropyridine: High-Value Applications


CNS-Penetrant Library Synthesis for Lead Optimization

Based on its established neuroprotective profile in beta-amyloid toxicity models , this building block is ideally suited for synthesizing focused libraries of CNS-penetrant small molecules targeting Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. The 3-bromo handle allows for rapid diversification to optimize blood-brain barrier permeability and target engagement, directly impacting the success of preclinical lead optimization programs.

Efficient Synthesis of Functionalized GPCR Ligands

The tetrahydropyridine scaffold is a privileged motif for G-protein coupled receptor (GPCR) ligands, including dopamine, serotonin, and histamine receptors [1]. The 3-bromo intermediate enables the systematic introduction of aromatic or heteroaromatic groups via Suzuki-Miyaura coupling to fine-tune receptor subtype selectivity. Procurement of this specific building block ensures a streamlined synthetic route to advanced intermediates for CNS-focused GPCR programs.

Scalable Process Chemistry for Toxicology Batches

Given the demonstrated availability of the target compound in high purity (NLT 98%) and at a cost-competitive price point , it is the rational choice for scaling up the synthesis of lead compounds to supply 100-500g quantities required for IND-enabling GLP toxicology studies. The superior purity reduces the risk of impurity-driven toxicity findings and ensures batch-to-batch consistency critical for regulatory compliance.

Application
Selection Property
Validation Focus
CNS library synthesis for neurodegeneration research
Bromine handle for rapid diversification
Blood-brain barrier permeability and target engagement models
GPCR ligand synthesis for CNS research
Regioisomeric scaffold for subtype selectivity
Receptor subtype selectivity profiling
Preclinical safety evaluation supply
High-purity supply for consistent batches
Impurity-driven toxicity risk assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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